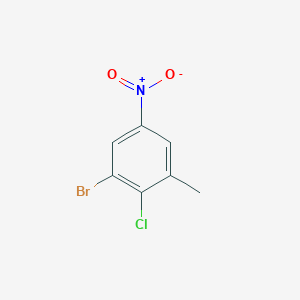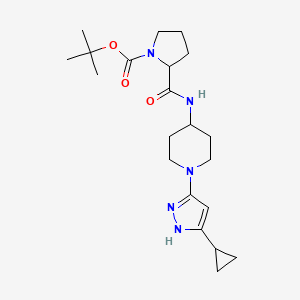
2-Chloro-3-bromo-5-nitrotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-bromo-5-nitrotoluene is an aromatic compound with the molecular formula C7H5BrClNO2. It is a derivative of toluene, where the methyl group is substituted with chlorine, bromine, and nitro groups at the 2, 3, and 5 positions, respectively. This compound is of interest in organic chemistry due to its unique substitution pattern, which can influence its reactivity and applications.
作用機序
Target of Action
Like many aromatic compounds, it may interact with various enzymes, receptors, or other proteins within a biological system .
Mode of Action
These groups can be introduced into an aromatic ring through bromination with Br2/FeBr3, Friedel–Crafts alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4, respectively . These reactions suggest that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
For instance, it could potentially interfere with the synthesis of polysubstituted benzenes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2-Chloro-3-bromo-5-nitrotoluene. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents and is often used in the synthesis of compounds like this compound, is known to be influenced by environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-bromo-5-nitrotoluene typically involves multiple steps, starting from toluene. The general synthetic route includes:
Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated product undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Finally, the brominated nitrotoluene is chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2-Chloro-3-bromo-5-nitrotoluene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Reduction: 2-Chloro-3-bromo-5-aminotoluene.
Oxidation: 2-Chloro-3-bromo-5-nitrobenzoic acid.
科学的研究の応用
2-Chloro-3-bromo-5-nitrotoluene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving substituted aromatic compounds.
Medicine: Potential precursor for pharmaceuticals, especially those requiring specific substitution patterns.
Industry: Used in the production of dyes, pigments, and agrochemicals.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-nitrotoluene
- 3-Bromo-5-nitrotoluene
- 2-Bromo-3-nitrotoluene
Uniqueness
2-Chloro-3-bromo-5-nitrotoluene is unique due to the specific positions of its substituents, which can lead to different reactivity and applications compared to its isomers. The combination of chlorine, bromine, and nitro groups in this particular arrangement provides distinct electronic and steric effects that can be exploited in various chemical processes.
特性
IUPAC Name |
1-bromo-2-chloro-3-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRMZVIRRGMVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2990874.png)
![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)


![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)
![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)

![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]but-2-ynamide](/img/structure/B2990888.png)
